molecular formula C11H15BrO2 B5864257 2-Bromo-4-(tert-butyl)-6-methoxyphenol

2-Bromo-4-(tert-butyl)-6-methoxyphenol

Cat. No.: B5864257
M. Wt: 259.14 g/mol
InChI Key: UQJLKHRXPPFAAP-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-6-methoxyphenol is an organic compound with the molecular formula C11H15BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-6-methoxyphenol typically involves the bromination of 4-(tert-butyl)-6-methoxyphenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-6-methoxyphenol involves its interaction with various molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tert-butyl and methoxy groups influence its steric and electronic properties, affecting its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)phenol: Lacks the methoxy group, leading to different reactivity and applications.

    2-Bromo-4-(tert-butyl)-6-chlorophenol: Contains a chlorine atom instead of a methoxy group, affecting its chemical properties.

    2-Bromo-4-(tert-butyl)-6-hydroxyphenol:

Uniqueness

2-Bromo-4-(tert-butyl)-6-methoxyphenol is unique due to the presence of both the tert-butyl and methoxy groups, which provide distinct steric and electronic effects. These groups enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-bromo-4-tert-butyl-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)10(13)9(6-7)14-4/h5-6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLKHRXPPFAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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